![molecular formula C20H20O7 B028282 (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol CAS No. 80030-25-7](/img/structure/B28282.png)
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Overview
Description
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol, also known as (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol, is a useful research compound. Its molecular formula is C20H20O7 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis
This compound serves as a starting component for the synthesis of optically active glycerol derivatives with minimal protective group chemistry . It’s also used in the synthesis of heterocyclic 2,5-dimethanol derivatives, which are valuable intermediates in organic synthesis .
Chiral Synthesis and Asymmetric Reduction
It acts as a stable blocked sugar that is instrumental in chiral synthesis and asymmetric reduction processes . This is crucial for creating enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.
Materials Science
In materials science, derivatives of this compound, such as 1,3:2,4-Dibenzylidene-d-sorbitol (DBS) , have found applications in polymer nucleation and clarification . These materials are also explored for their potential in dental composites, energy technology, and liquid crystalline materials .
Biotechnology
The compound’s derivatives are being researched for high-tech applications, including environmental remediation and tissue engineering . Its ability to form gel networks makes it a candidate for creating scaffolds in tissue engineering.
Analytical Chemistry
In analytical chemistry, the compound’s derivatives facilitate the self-assembly into networks in various solvents, which is based on its unique ‘butterfly-like’ structure . This property is exploited in the development of new analytical methods and materials.
Environmental Science
Its derivatives are being considered for environmental applications, particularly in environmental remediation, where they could play a role in the cleanup of pollutants or in the creation of environmentally friendly materials .
Analytical Method Development
The compound is used as a reference material in HPLC (High-Performance Liquid Chromatography) for the determination of enantiomeric purity, which is a critical parameter in pharmaceutical quality control .
properties
IUPAC Name |
(1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQHQQOSOSTHS-RWVLGTNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]2([C@H]([C@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454076 | |
Record name | 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate | |
CAS RN |
80030-25-7 | |
Record name | 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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